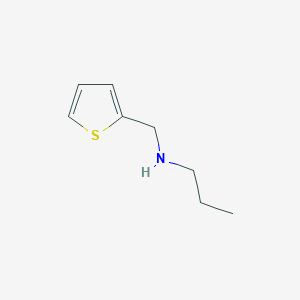

Propyl(thiophen-2-ylmethyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Propyl(thiophen-2-ylmethyl)amine is an organic compound with the molecular formula C8H13NS. It consists of a propyl group attached to a thiophen-2-ylmethylamine moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of propyl(thiophen-2-ylmethyl)amine typically involves the reaction of thiophen-2-ylmethylamine with propyl halides under nucleophilic substitution conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Análisis De Reacciones Químicas

Types of Reactions

Propyl(thiophen-2-ylmethyl)amine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted amine derivatives .

Aplicaciones Científicas De Investigación

Propyl(thiophen-2-ylmethyl)amine has several scientific research applications:

Mecanismo De Acción

The mechanism of action of propyl(thiophen-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to propyl(thiophen-2-ylmethyl)amine include:

Thiophen-2-ylmethylamine: Lacks the propyl group but shares the thiophene moiety.

Propylamine: Lacks the thiophene moiety but shares the propylamine structure.

Thiophene derivatives: Various compounds with different substituents on the thiophene ring

Uniqueness

This compound is unique due to the combination of the propyl group and the thiophene moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry, material science, and other fields .

Actividad Biológica

Chemical Structure and Properties

The chemical structure of propyl(thiophen-2-ylmethyl)amine can be represented as follows:

- Chemical Formula : C₁₁H₁₅N

- Molecular Weight : 173.25 g/mol

The presence of the thiophene moiety is significant due to its unique electronic properties, which can influence the compound's reactivity and interactions with biological targets.

Biological Activities

Research indicates that compounds containing thiophene structures often exhibit diverse biological activities. Some key areas of interest include:

- Anticancer Activity : Thiophene derivatives have been studied for their cytotoxic effects on various cancer cell lines. For instance, studies have shown that certain thiophene compounds can inhibit tubulin polymerization, leading to antiproliferative effects in cancer cells . This mechanism involves binding to the colchicine site on β-tubulin, which disrupts microtubule dynamics essential for cell division.

- Enzyme Inhibition : The amine functionality in this compound may allow it to interact with enzymes or receptors involved in disease processes. Preliminary studies on structurally similar compounds suggest potential for enzyme inhibition, which could be explored further in the context of this compound.

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides insights into its potential biological activities:

- Antitumor Activity : A study focusing on thiophene derivatives highlighted their ability to inhibit cancer cell proliferation through mechanisms involving microtubule disruption. For example, compounds with similar structures demonstrated IC50 values ranging from 0.29 to 1.8 μM against various cancer cell lines .

- Pharmacophore Modeling : Research employing structure-based pharmacophore modeling has indicated that thiophene derivatives can serve as effective inhibitors for certain targets, such as Pim-1 kinase, which is implicated in various cancers. The modeling approach revealed multiple binding modes for these inhibitors, suggesting a robust interaction profile .

- Molecular Docking Studies : Molecular docking studies conducted on related thiophene compounds have shown promising binding affinities at critical biological targets, reinforcing the notion that this compound could exhibit similar interactions .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Activity Profile | IC50 Values (μM) |

|---|---|---|

| 3-(Methylsulfanyl)propylamine | Anticancer activity; inhibits tubulin polymerization | 0.29 - 1.8 |

| 3-(1H-Imidazol-1-yl)propylamine hydrochloride | Enzyme inhibition; interacts with GPCRs | Not specified |

| Benzo[b]thiophene derivatives | Antiproliferative effects; disrupts microtubules | 9.5 - 33 |

Propiedades

IUPAC Name |

N-(thiophen-2-ylmethyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-2-5-9-7-8-4-3-6-10-8/h3-4,6,9H,2,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJDQRACYFTARL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405882 |

Source

|

| Record name | Propyl(thiophen-2-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

751436-48-3 |

Source

|

| Record name | Propyl(thiophen-2-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.